Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is a complex organic compound that features a pyrazine ring substituted with two indole groups and an N,N-dimethylamine group. This compound is part of the broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring The pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form quinoline derivatives.
Reduction: The pyrazine ring can be reduced to form piperazine derivatives.
Substitution: The N,N-dimethylamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .
Medicine
Medically, Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- involves its interaction with specific molecular targets. The indole rings can bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Pyrazinamide: An anti-tubercular drug with a pyrazine ring but lacking the indole groups.
N,N-Dimethyltryptamine (DMT): A psychedelic compound with an indole structure but different pharmacological effects.
Uniqueness
Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is unique due to its combination of a pyrazine ring with two indole groups and an N,N-dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
485830-58-8 |
---|---|
Molecular Formula |
C22H19N5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3,5-bis(1H-indol-3-yl)-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C22H19N5/c1-27(2)22-21(17-12-24-19-10-6-4-8-15(17)19)26-20(13-25-22)16-11-23-18-9-5-3-7-14(16)18/h3-13,23-24H,1-2H3 |
InChI Key |
QUPTWIXAJUJZHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N=C1C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.